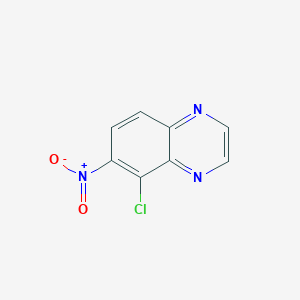

5-Chloro-6-nitroquinoxaline

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

109541-20-0 |

|---|---|

Fórmula molecular |

C8H4ClN3O2 |

Peso molecular |

209.59 g/mol |

Nombre IUPAC |

5-chloro-6-nitroquinoxaline |

InChI |

InChI=1S/C8H4ClN3O2/c9-7-6(12(13)14)2-1-5-8(7)11-4-3-10-5/h1-4H |

Clave InChI |

BFRVNJRCCVCPPR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=NC=CN=C2C(=C1[N+](=O)[O-])Cl |

Origen del producto |

United States |

Synthetic Methodologies for 5 Chloro 6 Nitroquinoxaline and Its Functionalized Analogues

Synthetic Routes to 5-Chloro-6-nitroquinoxaline

The direct synthesis of this compound is primarily achieved through pathways that construct the quinoxaline (B1680401) ring from appropriately substituted precursors.

Multi-Step Synthesis from Substituted Benzene (B151609) Derivatives (e.g., 2,3-Dichloronitrobenzene)

A fundamental approach to synthesizing this compound involves a multi-step sequence starting from substituted benzene compounds. The key to this strategy is the preparation of the critical intermediate, 4-chloro-5-nitro-o-phenylenediamine. nih.govthermofisher.com While a direct route from 2,3-Dichloronitrobenzene is not commonly detailed, a analogous and highly relevant pathway starts with 3-chloro-4-fluoro benzamine. mdpi.com This process illustrates the typical transformations required:

Protection of Amine: The synthesis often begins with the protection of an amino group on the benzene ring, for instance, through acetylation to form an acetamide. This directs subsequent reactions and prevents unwanted side reactions. mdpi.com

Nitration: The protected benzene derivative undergoes electrophilic nitration. A mixture of concentrated nitric acid and sulfuric acid is commonly used to introduce a nitro group onto the ring. primescholars.com The position of nitration is directed by the existing substituents.

Deprotection and Reduction: The protecting group is removed, and a second nitro group, if present, is selectively reduced to an amine, yielding the required 1,2-diamine (ortho-phenylenediamine) structure. mdpi.com For example, N-cyclohexyl-2,4-dinitroaniline can be selectively reduced using sodium sulfide (B99878) hydrate (B1144303) to form N-cyclohexyl-2-amino-4-nitroaniline. google.com

Cyclization: The resulting substituted ortho-phenylenediamine is then cyclized to form the quinoxaline ring. This is typically achieved by reacting the diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or oxalic acid, which provides the final two carbon atoms of the pyrazine (B50134) ring. mdpi.comcusat.ac.in

This multi-step approach allows for the precise placement of the chloro and nitro substituents on the benzene portion of the quinoxaline core.

Derivatization from Quinoxaline-2,3-dione Nuclei

Another significant synthetic strategy utilizes the quinoxaline-2,3-dione (also known as 1,4-dihydroquinoxaline-2,3-dione) scaffold as a versatile intermediate. researchgate.net The synthesis of this core structure is straightforward, typically involving the condensation of an ortho-phenylenediamine with diethyl oxalate (B1200264) or oxalic acid. researchgate.netijpsr.com

Once the quinoxaline-2,3-dione is formed, it can be functionalized to introduce the desired substituents.

Electrophilic Substitution: The benzene ring of the quinoxaline-2,3-dione system can undergo electrophilic substitution reactions like nitration. researchgate.net Treatment of quinoxaline-2,3-dione with nitric acid can yield 6-nitroquinoxaline-2,3(1H,4H)-dione. cusat.ac.in Similarly, treatment with chlorosulfonic acid introduces a sulfonyl chloride group at the 6-position. thieme-connect.de To achieve the 5-chloro-6-nitro substitution pattern, a 5-chloroquinoxaline-2,3-dione intermediate could be nitrated, or a 6-nitroquinoxaline-2,3-dione (B1632363) intermediate could be chlorinated.

Conversion to Quinoxaline: The "dione" can be converted back to the fully aromatic quinoxaline ring system. This is commonly accomplished by treating the dione (B5365651) with a chlorinating agent such as phosphorus oxychloride (POCl₃), which replaces the oxygen atoms with chlorine atoms, yielding a dichloroquinoxaline. ijpsr.comchemicalbook.com These chlorine atoms can then be subsequently removed if necessary.

While N-alkylation is a common derivatization of the quinoxaline-2,3-dione nucleus, it is used to add alkyl groups to the nitrogen atoms and is not a direct step in the synthesis of the title compound, this compound. imist.ma

Contemporary Synthetic Strategies for Quinoxaline Scaffold Functionalization

Modern organic synthesis has introduced several efficient methods for constructing the quinoxaline scaffold, focusing on improving yields, reducing reaction times, and employing environmentally benign conditions.

Condensation Reactions with 1,2-Diketones and Ortho-Phenylenediamines

The most classic and widely utilized method for synthesizing the quinoxaline ring is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. cusat.ac.in This reaction is highly versatile and forms the basis for many quinoxaline syntheses.

The general mechanism involves a double condensation:

One amino group of the ortho-phenylenediamine attacks a carbonyl carbon of the 1,2-diketone.

The resulting intermediate undergoes dehydration to form an imine.

A subsequent intramolecular cyclization occurs where the second amino group attacks the remaining carbonyl carbon.

A final dehydration step yields the stable, aromatic quinoxaline ring.

To synthesize this compound via this method, the required starting materials would be 4-chloro-5-nitro-o-phenylenediamine nih.govthermofisher.com and glyoxal (or a glyoxal equivalent like 1,4-dioxane-2,3-diol). thieme-connect.de A variety of catalysts and reaction conditions can be employed to facilitate this condensation. mdpi.com

Table 1: Examples of Condensation Reactions for Quinoxaline Synthesis

| Ortho-phenylenediamine | 1,2-Dicarbonyl Compound | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| o-phenylenediamine (B120857) | Diethyl oxalate | Reflux | 1,4-Dihydroquinoxaline-2,3-dione | ijpsr.com |

| o-phenylenediamine | Benzil | Hexafluoroisopropanol (HFIP) | 2,3-Diphenylquinoxaline | mdpi.com |

| 4-nitro-1,2-phenylenediamine | Aromatic Aldehyd | Dimethoxyethane / Na₂S₂O₅ | 2-Aryl-5-nitro-benzoimidazole | scholarsresearchlibrary.com |

| o-phenylenediamine | Glyoxal | EtOH | Quinoxaline | cusat.ac.in |

Cyclization Processes for Quinoxaline Ring Formation

Beyond the direct condensation with 1,2-diketones, other cyclization strategies are employed to form the quinoxaline ring. These methods often involve forming one of the key bonds in the pyrazine ring via an intramolecular reaction.

One such method is the reductive cyclization of N-substituted nitroanilines. For example, 2-(2,4-dinitro-phenylamino)-malonic acid diethyl ester can be reduced and cyclized using hydrogen over a palladium catalyst (H₂/Pd/C) to form a tetrahydroquinoxaline derivative. nih.gov Another approach involves the cyclization of an intermediate Schiff base, formed by reacting a diamine with an aldehyde, which is then oxidized to create the aromatic quinoxaline ring. scholarsresearchlibrary.com These intramolecular cyclization pathways are crucial for building complex or fused quinoxaline systems.

Microwave-Assisted Synthesis

In the pursuit of greener and more efficient chemical processes, microwave-assisted synthesis has emerged as a powerful tool for producing quinoxalines. mdpi.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, which can dramatically reduce reaction times from hours to minutes.

The benefits of microwave-assisted synthesis include:

Accelerated Reaction Rates: Significant reduction in reaction times.

Higher Yields: Often provides improved product yields compared to conventional heating.

Greener Chemistry: Frequently allows for solvent-free reactions or the use of more environmentally friendly solvents.

This method has been successfully applied to the condensation reaction between ortho-phenylenediamines and 1,2-dicarbonyl compounds.

Table 2: Microwave-Assisted Quinoxaline Synthesis

| Reactants | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| o-phenylenediamine, Isatin derivatives | Water, Microwave | - | Good to Excellent | |

| 1,2-diamines, 1,2-diketones | Solvent-free, Microwave | 3.5 min | 80-90% | thieme-connect.de |

| (1H-indol-2-yl)methanamines | CuI, L-proline, DMSO, Microwave | 45-60 min | 83-97% | imist.ma |

Isocyanide-Based Multicomponent Reactions (IMCRs)

Isocyanide-based multicomponent reactions (IMCRs) represent a powerful class of synthetic transformations that allow for the construction of complex molecular architectures in a single, atom-economical step. nih.govmdpi.com These reactions, such as the Ugi and Passerini reactions, bring together three or more reactants to form a product that contains portions of all the starting materials. encyclopedia.pub IMCRs are highly valued in medicinal chemistry and materials science for their ability to rapidly generate diverse libraries of compounds. nih.govrsc.org

The core principle of IMCRs involves the unique reactivity of the isocyanide functional group. encyclopedia.pub In a typical Ugi four-component reaction (U-4CR), an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide condense to form an α-acylamino carboxamide. mdpi.comencyclopedia.pub The reaction proceeds through the formation of a highly reactive nitrilium intermediate, which is subsequently trapped by the carboxylic acid. encyclopedia.pub Similarly, the Passerini three-component reaction (P-3CR) combines a carbonyl compound, a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides. encyclopedia.pub

While direct synthesis of this compound using a one-pot IMCR is not extensively documented, the strategic application of IMCRs can be envisioned for the synthesis of its functionalized analogues. A plausible approach would involve using a pre-functionalized o-phenylenediamine as a starting material within an IMCR framework. For instance, a suitably substituted o-phenylenediamine could act as the amine component in a Ugi or a related Groebke–Blackburn–Bienaymé reaction to construct a highly decorated quinoxaline precursor, which could then be cyclized and further modified to achieve the target structure. nih.gov This strategy allows for the introduction of significant structural diversity early in the synthetic sequence.

Table 1: Key Isocyanide-Based Multicomponent Reactions

| Reaction Name | Components | Key Intermediate | Typical Product |

|---|---|---|---|

| Ugi Reaction (U-4CR) | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Nitrilium Ion | α-Acylamino Carboxamide |

| Passerini Reaction (P-3CR) | Carbonyl, Carboxylic Acid, Isocyanide | Nitrilium Ion | α-Acyloxy Carboxamide |

Sustainable and Green Chemistry Approaches (e.g., Natural Deep Eutectic Solvents (NADESs))

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of quinoxaline derivatives to minimize environmental impact, reduce waste, and improve energy efficiency. ijirt.orgresearchgate.net A significant advancement in this area is the use of Natural Deep Eutectic Solvents (NADESs) as alternative reaction media. dntb.gov.uarsc.org NADESs are mixtures of natural compounds, such as choline (B1196258) chloride and water, that form a eutectic mixture with a melting point lower than the individual components. dntb.gov.uaunicam.it

The synthesis of functionalized quinoxalines in a choline chloride/water NADES has been shown to be exceptionally efficient. rsc.orgunicam.it This method typically involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. unicam.it The key advantages of using NADESs include:

Rapid Reaction Times: Reactions can be completed in as little as five minutes at room temperature. rsc.orgunicam.it

High Yields: Products are often obtained in yields exceeding 90%. rsc.orgunicam.it

Simplified Purification: In many cases, the pure product can be isolated by simple extraction, eliminating the need for column chromatography. unicam.it

Recyclability: The NADES medium can be recovered and reused multiple times without a significant loss in efficiency. rsc.org

This sustainable approach is not limited to simple quinoxalines but is also effective for preparing derivatives with acid-sensitive protecting groups, demonstrating the mildness of the reaction conditions. rsc.org The use of water as a solvent or in solvent-free (neat) conditions, often assisted by microwave or ultrasound irradiation, represents other important green chemistry protocols for quinoxaline synthesis. ijirt.orgacademie-sciences.fr These methods align with the goal of developing more environmentally benign chemical processes by reducing or eliminating the use of volatile and toxic organic solvents. researchgate.net

Table 2: Synthesis of Quinoxalines using Choline Chloride/Water NADES

| 1,2-Diamine Reactant | 1,2-Dicarbonyl Reactant | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzene-1,2-diamine | Benzil | 5 | 98 | rsc.org |

| 4,5-Dimethylbenzene-1,2-diamine | Benzil | 5 | 96 | rsc.org |

| Benzene-1,2-diamine | 2,3-Butanedione | 5 | 95 | rsc.org |

| Benzene-1,2-diamine | Phenylglyoxal | 5 | 96 | rsc.org |

Palladium-Catalyzed C-N Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the synthesis of arylamines and nitrogen-containing heterocycles. researchgate.netnih.govnih.gov This reaction enables the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine, a transformation that is fundamental to pharmaceutical and materials chemistry. rsc.org

For a molecule like this compound, the chlorine atom at the C-5 position serves as a reactive handle for such cross-coupling reactions. This allows for the late-stage functionalization of the quinoxaline scaffold, providing a direct route to a wide array of derivatives. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to yield the N-arylated product and regenerate the catalyst. nih.gov

A pertinent example involves the reaction of 2,3-dichloro-6-nitroquinoxaline (B1269935) with various substituted anilines or phenyl-alkyl amines. nih.gov In these syntheses, the chloro-substituents are displaced by the amine nucleophiles in the presence of a palladium catalyst to form 2,3-bis(amino)-6-nitroquinoxaline derivatives. nih.gov This demonstrates the viability of using Pd-catalyzed C-N coupling to modify the chloro-position on the nitroquinoxaline core. This methodology is crucial for creating analogues with diverse electronic and steric properties, which is essential for tuning the biological activity or material characteristics of the final compounds. nih.govnih.gov

Table 3: Representative Palladium-Catalyzed C-N Coupling on a Dichloro-Nitroquinoxaline Core

| Amine Reactant | Product | Application Context | Reference |

|---|---|---|---|

| Substituted Anilines | 2,3-Bis(phenylamino)-6-nitroquinoxalines | Anti-schistosomal agents | nih.gov |

| Phenyl-alkyl amines | 2,3-Bis(phenyl-alkyl-amino)-6-nitroquinoxalines | Anti-schistosomal agents | nih.gov |

| Primary Alkylamines | N-Aryl alkylamines | Pharmaceutical synthesis | nih.gov |

Strategies for Structural Diversification and Novel Functional Groups

The structural diversification of the this compound scaffold is key to exploring its full potential in various scientific fields. Several synthetic strategies can be employed to introduce novel functional groups and create a library of analogues.

One primary strategy is nucleophilic aromatic substitution (SNAr) at the C-5 position. The electron-withdrawing nature of the nitro group and the pyrazine ring activates the chlorine atom for displacement by various nucleophiles, such as amines, thiols, or alkoxides. This provides a straightforward method for introducing a wide range of substituents.

A second powerful diversification strategy is the modification of the nitro group . The C-6 nitro group can be readily reduced to an amino group (e.g., forming 5-chloroquinoxalin-6-amine) using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This newly formed amino group can then serve as a handle for a multitude of subsequent reactions, including acylation, sulfonylation, or diazotization followed by Sandmeyer-type reactions, to introduce an even broader array of functionalities.

Thirdly, as detailed in the previous section, palladium-catalyzed cross-coupling reactions offer a sophisticated and versatile method for introducing complex amine-based functional groups at the C-5 position. nih.gov This approach is particularly valuable for building molecules with specific pharmacophores or material properties.

These strategies can be used in combination to generate highly complex and diverse derivatives. For example, a synthetic sequence could involve the initial displacement of the C-5 chlorine via a Buchwald-Hartwig reaction, followed by the reduction of the C-6 nitro group and subsequent functionalization of the resulting amine. Research has demonstrated the synthesis of various novel quinoxaline derivatives by applying these principles, leading to compounds with potential applications as antimicrobial and anticancer agents. researchgate.netresearchgate.netrsc.org

Reactivity and Mechanistic Investigations of 5 Chloro 6 Nitroquinoxaline

Nucleophilic Substitution Reactions on 5-Chloro-6-nitroquinoxaline

The presence of both a halogen atom and a nitro group on the quinoxaline (B1680401) ring provides two potential sites for nucleophilic attack. The outcome of such reactions is highly dependent on the nature of the nucleophile employed, leading to selective substitution of either the chloro or the nitro group.

The reaction of this compound with various nucleophiles demonstrates a fascinating reversal in chemoselectivity. researchgate.net Unlike many ortho-chloronitroaromatic compounds where the halide is preferentially displaced, this compound can exhibit selective substitution of the nitro group. researchgate.net This inversion of typical reactivity is attributed to the electronic properties of the quinoxaline system. researchgate.net The low π-bond index between the C-2 and C-3 positions of the quinoxaline ring results in a lack of activation of the 2-position by the nitro group at the 3-position. researchgate.netresearchgate.net

Furthermore, for neutral nucleophiles like amines, the substitution process is thought to be significantly influenced by stabilizing interactions within the σ-complex intermediate. researchgate.netresearchgate.net A "built-in solvation" effect, where the negatively charged nitro group interacts with the ammonium (B1175870) moiety, may be responsible for the observed inversion in chemoselectivity between the chloro and nitro groups as leaving groups. researchgate.netresearchgate.net

The divergent reactivity of this compound is clearly illustrated by its reactions with different nucleophiles:

Piperidine (B6355638): When this compound reacts with piperidine, the sole product is 6-nitro-5-piperidinoquinoxaline. researchgate.netresearchgate.net This indicates a selective displacement of the chlorine atom. The reaction proceeds readily, for instance, in neat piperidine at 20°C for 20 hours, yielding the product in 82% yield. research-solution.com

Methoxide (B1231860): In contrast, the reaction with sodium methoxide results in a mixture of products. The major product is 5-methoxy-6-nitroquinoxaline, formed by the displacement of the chlorine atom, along with a smaller amount of 5-chloro-6-methoxyquinoxaline, resulting from the substitution of the nitro group. researchgate.netresearchgate.net The ratio of these products is approximately 95:5, respectively. researchgate.netresearchgate.net

p-Thiocresolate: The reaction with p-thiocresolate (p-methylbenzenethiolate) leads to a disubstitution product, where both the chloro and the nitro groups are replaced. researchgate.netresearchgate.net Notably, no monosubstitution products are observed. researchgate.netresearchgate.net This reaction is suggested to proceed via an SRN1 mechanism. researchgate.net

Table 1: Reactivity of this compound with Various Nucleophiles

| Nucleophile | Product(s) | Substitution Pattern |

|---|---|---|

| Piperidine | 6-nitro-5-piperidinoquinoxaline | Selective displacement of the chloro group |

| Methoxide | 5-methoxy-6-nitroquinoxaline and 5-chloro-6-methoxyquinoxaline (95:5 ratio) | Predominant displacement of the chloro group |

| p-Thiocresolate | Disubstitution product | Displacement of both chloro and nitro groups |

Regioselectivity and Stereoselectivity in Functionalization

In the context of nucleophilic substitution on this compound, regioselectivity is a key consideration, determining which of the two substituents is replaced. As discussed, this is highly dependent on the incoming nucleophile. For instance, piperidine attacks the C-5 position, displacing the chloro group, while methoxide shows a strong preference for the same position but also attacks the C-6 position to a lesser extent. researchgate.net The concept of stereoselectivity is less commonly discussed in the direct functionalization of the aromatic ring of this compound itself, as the reactions primarily involve the substitution at achiral centers.

Oxidation Reactions and Formation of N-Oxides

Quinoxaline derivatives, including those with nitro groups, can be converted to their corresponding N-oxides. The oxidation of 6-nitroquinoxaline (B1294896) and its methylated derivatives using m-chloroperoxybenzoic acid (MCPBA) in chloroform (B151607) has been reported. researchgate.netresearchgate.net The nitro group directs the incoming oxygen atom preferentially to the N1 position. researchgate.netresearchgate.net However, in methylated derivatives, the selectivity for N1 over N4 is diminished. researchgate.netresearchgate.net

These N-oxides can undergo further reactions. For example, treatment with phosphorus oxychloride (POCl3) in a Meisenheimer-type reaction leads to the formation of chloro-nitroquinoxalines, with the loss of the N-oxide oxygen atom. researchgate.netresearchgate.net The position of the newly introduced chloride ion is determined by the electronic effects of the N-oxide and nitro groups. researchgate.net

Mechanistic Rationalization of Quinoxaline Transformations

The diverse reactivity of this compound can be rationalized by considering different reaction mechanisms.

For many of the nucleophilic substitution reactions, the mechanism is likely a standard aromatic nucleophilic substitution (SNAr). The outcome is governed by the relative stability of the Meisenheimer complexes formed upon nucleophilic attack at the C-5 and C-6 positions. The "built-in solvation" hypothesis provides a rationale for the unusual preference for nitro group displacement with certain nucleophiles. researchgate.netresearchgate.net

In the case of the reaction with p-thiocresolate, the formation of a disubstitution product without the observation of any monosubstituted intermediates is suggestive of a radical-based mechanism, specifically the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism. researchgate.net This pathway involves the formation of a radical anion intermediate. researchgate.net

The transformation of quinoxaline N-oxides with POCl3 is thought to proceed through a concerted process for the final elimination step. researchgate.net The orientation of the incoming chloride is guided by the electronic influences of the existing substituents. researchgate.net

Advanced Computational Chemistry and Quantum Chemical Characterization

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the properties of quinoxaline (B1680401) derivatives. researchgate.netrsc.org It allows for the calculation of various electronic and structural parameters that are crucial for predicting the chemical behavior of these compounds.

Electronic Structure Properties (HOMO-LUMO Energy Gaps, Orbital Energies, Fukui Functions)

The electronic properties of quinoxaline derivatives are central to understanding their reactivity and potential applications. tandfonline.com Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and the ease of electronic excitation. wuxiapptec.comschrodinger.com A smaller energy gap generally indicates higher reactivity. researchgate.net

Fukui functions are utilized to predict the most reactive sites within a molecule for nucleophilic and electrophilic attacks. mdpi.com For chloro-nitro substituted quinoxalines, DFT calculations can map the electron density distribution to identify whether the chloro or nitro substituent is more susceptible to chemical reactions.

Molecular Descriptors (Dipole Moments, Electronegativity, Electron Affinity)

Electronegativity, the tendency of an atom to attract a bonding pair of electrons, and electron affinity, the energy change when an electron is added to a neutral atom to form a negative ion, are fundamental electronic properties. researchgate.net These descriptors are crucial for understanding the charge transfer processes within the molecule and its interactions with other chemical species. tandfonline.com

Ionization Potential and Fraction of Electrons Transferred

The ionization potential, the energy required to remove an electron from a molecule, and the fraction of electrons transferred are important parameters in understanding charge transfer interactions. researchgate.net These values can be calculated using DFT and provide insights into the molecule's behavior in redox reactions and its potential as an electron donor or acceptor.

Natural Population Analysis (NPA) and Charge Transfer

Natural Population Analysis (NPA) is a method used to calculate the atomic charges and analyze the electron distribution within a molecule. tandfonline.com This analysis helps in understanding the nature of intramolecular charge transfer (CT) interactions. tandfonline.comresearchgate.net In substituted quinoxalines, NPA can reveal how the substituents influence the charge distribution across the quinoxaline core, which is crucial for determining the molecule's reactivity and interaction with other molecules. unige.ch

Geometrical Parameters and Conformational Analysis

DFT calculations are also employed to determine the optimized geometry of the molecule, including bond lengths, bond angles, and torsion angles. rsc.orgiucr.org For quinoxaline derivatives, these calculations help in understanding the planarity of the ring system and the spatial arrangement of the substituents. iucr.org Conformational analysis identifies the most stable three-dimensional structure of the molecule, which is essential for understanding its biological activity and interactions with receptors. unige.ch

Table of Calculated Parameters for Quinoxaline Derivatives

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. researchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO, indicating reactivity. wuxiapptec.comresearchgate.net |

| Dipole Moment (µ) | A measure of the molecule's overall polarity. researchgate.net |

| Global Hardness (η) | Resistance to change in electron distribution. mdpi.com |

| Global Softness (S) | The reciprocal of global hardness, indicating reactivity. mdpi.com |

| Electrophilicity Index (ω) | A measure of the ability to accept electrons. mdpi.com |

| Ionization Potential (IP) | Energy required to remove an electron. researchgate.net |

| Electron Affinity (EA) | Energy change when an electron is added. researchgate.net |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. volkamerlab.orgjscimedcentral.com This method is crucial for understanding the binding mechanism of ligands to their protein targets.

Molecular docking studies are employed to predict how 5-Chloro-6-nitroquinoxaline and its derivatives bind to the active sites of target proteins. nih.gov These simulations reveal the specific binding modes and orientations that the ligand adopts within the protein's binding pocket. The process often involves preparing the 3D structures of both the protein and the ligand, followed by using docking software to predict their interaction. volkamerlab.orgjscimedcentral.com The resulting conformations are then analyzed to understand the nature of the binding.

The interaction profile of quinoxaline derivatives often involves a combination of non-covalent interactions that stabilize the ligand-protein complex. nih.gov These interactions are fundamental to the molecule's biological activity. For instance, in the context of enzyme inhibition, the binding mode can elucidate how the compound blocks the active site, preventing the natural substrate from binding. The nitro and chloro substituents on the quinoxaline scaffold are thought to play a role in enhancing binding affinity to target proteins.

A key outcome of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy in kcal/mol. nih.govdergipark.org.tr This value provides an estimate of the strength of the interaction between the ligand and the protein, with lower energy values typically indicating a more stable complex. dergipark.org.tr The stability of the formed complex is a critical factor in determining the potential efficacy of a compound.

Studies on quinoxaline derivatives have shown a correlation between their calculated binding affinities and their observed biological activities. dergipark.org.tr For example, derivatives with lower binding energies in docking simulations against a specific target have often demonstrated higher inhibitory activity in experimental assays. dergipark.org.tr This predictive power makes molecular docking an invaluable tool in the early stages of drug discovery for screening and prioritizing compounds.

The stability of the ligand-protein complex is determined by a network of specific interactions between the ligand and the amino acid residues of the protein's binding pocket. nih.gov Molecular docking allows for the detailed identification of these key interactions.

Hydrogen Bonding: This is a crucial type of interaction where a hydrogen atom is shared between two electronegative atoms. In the case of this compound derivatives, the nitrogen atoms of the quinoxaline ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. stanford.edu

Pi-Stacking: The aromatic rings of the quinoxaline core can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.govlibretexts.org These interactions, which can be in a sandwich or displaced stacking arrangement, contribute significantly to the binding affinity. libretexts.org

The analysis of these interactions provides a molecular basis for the compound's activity and can guide the rational design of new derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. dergipark.org.tr

Both 2D and 3D-QSAR methodologies are employed to understand the structural requirements for the biological activity of quinoxaline derivatives.

2D-QSAR: This approach uses 2D descriptors of the molecules, such as topological and constitutional parameters, to build a model that correlates these properties with activity. mdpi.com

3D-QSAR: These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize the 3D structures of the molecules. frontiersin.orgnih.gov They calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules and correlate these fields with their biological activity. mdpi.com CoMFA and CoMSIA studies can provide contour maps that highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. nih.gov

These models are validated internally and externally to ensure their robustness and predictive power. frontiersin.orgnih.gov

QSAR models are built by correlating various molecular descriptors with the observed biological activity of a set of compounds. dergipark.org.tr These descriptors can be categorized into several types:

Electronic Descriptors: These include parameters like atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which are calculated using quantum chemical methods. dergipark.org.tr

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor used to quantify the hydrophobicity of a molecule. dergipark.org.tr

Steric or Topological Descriptors: These descriptors relate to the size and shape of the molecule, such as molecular volume and molar refractivity. dergipark.org.tr

By identifying which descriptors have the most significant correlation with biological activity, QSAR models can provide valuable insights into the mechanism of action and guide the design of new, more potent compounds. dergipark.org.trresearchgate.net For nitroaromatic compounds, computational chemistry methods are crucial for investigating their properties and potential effects in a safe and efficient manner. nih.gov

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify novel molecules that are likely to bind to a specific biological target. researchgate.netmalariaworld.org A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. mdpi.com

For quinoxaline derivatives, these models are crucial for navigating vast chemical databases to find new potential therapeutic agents. nih.govadvion.comrsc.org The process typically involves creating a pharmacophore model based on known active compounds or the structure of the target protein. malariaworld.orgmdpi.com This model is then used as a 3D query to screen large databases of compounds, filtering for molecules that match the required pharmacophoric features. nih.govrcsb.org

Studies on various quinoxaline derivatives have successfully employed this strategy. For instance, pharmacophore models have been generated to discover inhibitors for targets like HIV reverse transcriptase and Plasmodium falciparum Hsp90. nih.govresearchgate.netnih.gov These models often highlight key features such as hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings that are critical for biological activity. nih.govnih.gov For example, a pharmacophore model for anti-HIV quinoxaline derivatives identified two donor sites, one acceptor atom, and one hydrophobic region as essential for activity. nih.gov Similarly, a model for PfHsp90 inhibitors consisted of a hydrogen bond donor, two hydrophobic groups, and two aromatic rings. nih.gov

Virtual screening campaigns based on such models have led to the identification of novel quinoxaline-based compounds with promising biological activities. nih.govrsc.orgacs.org These hits from virtual screening are then typically subjected to further computational analysis, such as molecular docking, to predict their binding modes and affinities with the target protein. nih.govresearchgate.net This integrated approach of pharmacophore modeling and virtual screening has proven to be an efficient strategy for lead discovery, significantly reducing the time and cost associated with traditional high-throughput screening. malariaworld.orgrsc.org

While specific pharmacophore models for this compound are not detailed in the provided results, the general principles and successes with structurally related quinoxaline derivatives strongly suggest the applicability of this approach for discovering novel ligands targeting various enzymes and receptors. The presence of the chloro and nitro groups on the quinoxaline scaffold of this compound would contribute unique electronic and steric features that would be explicitly considered in the development of a specific pharmacophore model.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens to observe the behavior of molecules over time at an atomic level. uinjkt.ac.idmdpi.com This computational method is instrumental in understanding the dynamic nature of chemical compounds and their interactions with their environment, such as solvents or material interfaces.

The conformational flexibility of a molecule in solution is a critical determinant of its chemical reactivity and biological activity. MD simulations can predict how molecules like this compound behave in different solvents, revealing their stable conformations and the dynamics of their interconversion. chemrxiv.org

For related quinoxaline structures, studies have shown that the conformational landscape can be complex. nih.gov For instance, quinoxaline peptides are known to exist as a mixture of interconverting conformers in solution, with the rate of interconversion influenced by factors like solvent polarity and the degree of N-methylation. nih.gov The stability of a particular conformation is often the result of a delicate balance of intramolecular forces and interactions with the surrounding solvent molecules. researchgate.netfrontiersin.org

Simulations of various organic contaminants in aqueous solutions have demonstrated that MD can accurately predict partitioning constants, which are a measure of a compound's hydrophilicity and its tendency to move between different phases. nih.govacs.org These simulations track the free energy profile of the molecule as it moves from the bulk solvent to the interface, providing insights into its stability at different locations. nih.govacs.org

While specific MD simulation data for this compound is not available in the search results, the behavior of similar nitroaromatic and halogenated compounds can offer valuable predictions. nih.govacs.orgresearchgate.net The presence of the polar nitro group and the halogen atom in this compound suggests that its conformational dynamics and stability will be significantly influenced by the polarity of the solvent. In polar solvents, dipole-dipole interactions between the solute and solvent molecules would play a crucial role in stabilizing certain conformers. In non-polar solvents, intramolecular interactions might become more dominant in dictating the preferred molecular shape.

| Solvent Type | Predicted Dominant Interactions | Expected Impact on Conformational Stability |

|---|---|---|

| Polar (e.g., Water, Methanol) | Dipole-dipole interactions between the nitro group and solvent molecules. Hydrogen bonding potential with the nitrogen atoms of the quinoxaline ring. | Stabilization of more polar conformers. The solvent cage could restrict conformational freedom. |

| Non-polar (e.g., Hexane, Chloroform) | Van der Waals forces. Intramolecular interactions may become more significant. | Greater conformational flexibility compared to polar solvents. The molecule may adopt a wider range of conformations. |

The interaction of molecules with surfaces is fundamental to a wide range of applications, including catalysis, sensing, and environmental remediation. MD simulations are a valuable tool for investigating the adsorption behavior of compounds like this compound at various material interfaces. researchgate.net

Studies on the adsorption of nitroaromatic compounds (NACs) on materials like graphene and metallic iron have revealed the key forces driving these interactions. mdpi.comnih.gov For instance, the adsorption of NACs on graphene surfaces is often dominated by π-π electron donor-acceptor interactions between the electron-deficient phenyl ring of the NAC and the electron-rich graphene sheet. nih.gov Electrostatic and polar interactions between the nitro group and defect sites on the material surface can also contribute significantly. nih.gov

In the case of metallic surfaces like iron, a direct electron donation from the metal to the π* orbital of the nitroaromatic compound can occur, leading to the destabilization and subsequent reduction of the nitro group. mdpi.com The orientation of the molecule at the interface is also critical; for example, vertical adsorption of the nitro group on a nickel surface has been predicted to enhance the selectivity of nitro reduction. rsc.org

For this compound, it is expected that the nitro group would play a primary role in its adsorption on many surfaces, likely through electrostatic interactions. researchgate.net The quinoxaline ring system provides a platform for π-π stacking interactions with graphitic or other aromatic surfaces. The chlorine atom could also participate in interactions, potentially influencing the orientation and binding strength of the molecule at the interface.

| Material Interface | Predicted Primary Adsorption Mechanisms | Potential Applications |

|---|---|---|

| Graphene/Carbon Nanotubes | π-π stacking interactions between the quinoxaline ring and the graphene surface. Electrostatic interactions involving the nitro group. nih.govbohrium.com | Sensors, electronic devices, catalysis. |

| Metallic Surfaces (e.g., Iron, Gold) | Charge transfer from the metal to the nitro group. mdpi.comrsc.org Coordination of the nitrogen atoms to the metal. | Catalysis (e.g., reduction of the nitro group), surface-enhanced spectroscopy. |

| Silica/Clay Minerals | Electrostatic interactions between the nitro group and surface cations. researchgate.net Hydrogen bonding with surface hydroxyl groups. | Environmental remediation (adsorption of pollutants), chromatography. |

Theoretical Spectroscopy and Optical Property Predictions

Computational methods, particularly time-dependent density functional theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules. nih.govkg.ac.rschemrxiv.org These calculations provide valuable insights into the electronic transitions that give rise to absorption and emission spectra, helping to interpret experimental data and design molecules with desired optical properties.

Theoretical calculations can predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths, which are related to the intensity of the transitions. nih.govkg.ac.rs For quinoxaline derivatives, TD-DFT calculations have been shown to be effective in predicting their UV-Vis spectra. nih.govkg.ac.rs

Studies on various quinoxaline derivatives have shown that their absorption and emission properties are highly dependent on the nature and position of substituents on the quinoxaline ring. nih.govmdpi.com For example, theoretical investigations of quinoxalinones have identified n→π* transitions as being responsible for their absorption in the visible region. kg.ac.rs In a study of fifteen different quinoxaline derivatives, TD-DFT calculations were able to predict their excitation energies and spectroscopic behavior with reasonable accuracy. nih.gov

The predicted absorption and emission spectra of this compound would be influenced by both the chloro and nitro substituents. The nitro group, being a strong electron-withdrawing group, is expected to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to unsubstituted quinoxaline. The chlorine atom, also an electron-withdrawing group, would further modulate the electronic structure and the energies of the molecular orbitals involved in the electronic transitions.

| Spectroscopic Property | Predicted Characteristic | Theoretical Basis |

|---|---|---|

| Maximum Absorption Wavelength (λmax) | Expected in the UV-Vis region, likely red-shifted compared to unsubstituted quinoxaline. | The electron-withdrawing nitro and chloro groups lower the energy of the LUMO, reducing the HOMO-LUMO gap. nih.gov |

| Molar Absorptivity | Likely to be high, characteristic of π→π* transitions in aromatic systems. | The extended π-system of the quinoxaline ring allows for efficient absorption of light. |

| Fluorescence Emission | Potentially weak or quenched. | The nitro group is a known fluorescence quencher. However, some quinoxaline derivatives are fluorescent. mdpi.com The actual emission properties would depend on the balance of these effects. |

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. researchgate.netmdpi.com This effect arises from differential solvation of the ground and excited electronic states of the molecule. researchgate.net Molecules that exhibit strong solvatochromism are valuable as probes for studying molecular interactions and as sensors for environmental polarity. mdpi.com

Theoretical calculations can be used to predict the solvatochromic behavior of a molecule by calculating its absorption spectrum in different solvent environments, often using continuum solvation models like the Polarizable Continuum Model (PCM). nih.govrsc.org These models simulate the solvent as a continuous dielectric medium, allowing for the calculation of how the solvent polarity affects the energies of the ground and excited states. nih.gov

For this compound, the presence of the polar nitro group and the quinoxaline nitrogen atoms suggests that it is likely to exhibit solvatochromism. In a polar solvent, the ground state of the molecule, which has a certain dipole moment, will be stabilized. The excited state will also be stabilized, but the degree of stabilization may be different from that of the ground state. This difference in stabilization energies leads to a shift in the absorption wavelength. researchgate.netnih.gov

If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a red-shift in the absorption spectrum (positive solvatochromism). Conversely, if the ground state is more polar, a blue-shift will be observed (negative solvatochromism). rsc.org Computational studies can predict the dipole moments of the ground and excited states, allowing for a prediction of the direction and magnitude of the solvatochromic shift. rsc.org

Nonlinear Optical (NLO) Properties and First Hyperpolarizability

A comprehensive review of scientific literature and computational chemistry databases reveals a lack of specific research focused on the nonlinear optical (NLO) properties and the first hyperpolarizability (β) of the compound this compound.

Computational studies, typically employing methods like Density Functional Theory (DFT), are essential for characterizing the NLO response of a molecule. researchgate.netresearchgate.net Such studies calculate key parameters including the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β), which quantify the material's potential for applications in photonics and optoelectronics. rsc.orgnovapublishers.com The investigation of NLO properties often focuses on molecules with donor-π-acceptor (D-π-A) architectures, where electron-donating and electron-withdrawing groups enhance the second-order NLO response. mdpi.comrsc.org

While the quinoxaline core is a subject of interest in the design of NLO materials, and studies have been conducted on various quinoxaline derivatives researchgate.netacrhem.org, specific experimental or theoretical data for this compound are not available in the reviewed sources. Research in this area has explored how different substituents on the quinoxaline ring system influence the electronic structure and the resulting NLO properties. novapublishers.commdpi.com However, the specific combination of a chloro group at position 5 and a nitro group at position 6 has not been the subject of dedicated NLO studies in the available literature.

Consequently, data tables detailing the computed values for dipole moment, polarizability, and first hyperpolarizability tensors for this compound cannot be provided. Further computational research would be required to elucidate the specific NLO characteristics of this compound.

Advanced Research Applications of 5 Chloro 6 Nitroquinoxaline and Quinoxaline Scaffolds

Enzyme Inhibition Studies: Mechanistic and Structural Investigations (In Vitro Focus)

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Quinoxaline (B1680401) derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the regulation of the neurotransmitter acetylcholine. nih.gov In one study, a series of twelve quinoxaline derivatives were synthesized and evaluated for their inhibitory potential. nih.gov The compounds displayed a wide range of inhibitory activity against AChE, with IC50 values from 0.077 to 50.080 µM. nih.gov Notably, 2,3-Dimethylquinoxalin-6-amine exhibited the most potent AChE inhibitory activity with an IC50 value of 0.077 µM, which was more potent than the standard inhibitors tacrine (B349632) (IC50 = 0.107 µM) and galanthamine (B1674398) (IC50 = 0.59 µM). nih.gov

With regard to BChE, some of the synthesized quinoxaline compounds showed moderate inhibitory activity, with IC50 values ranging from 14.91 to 60.95 µM. nih.gov For instance, 6-Nitroquinoxaline (B1294896) demonstrated moderate potency against BChE. nih.gov A kinetic study of the most potent AChE inhibitor, 2,3-Dimethylquinoxalin-6-amine, revealed a mixed-type inhibition mechanism. nih.gov In silico molecular docking studies suggested that these quinoxaline derivatives preferentially bind to the peripheral anionic site (PAS) of the AChE enzyme, in contrast to tacrine and galanthamine which target the catalytic anionic site (CAS). nih.gov Another study focused on 2-phenylquinoxaline (B188063) analogues as selective inhibitors of BChE, with IC50 values ranging from 7.7 to 57.1 µM, while showing no activity against AChE. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Quinoxaline Derivatives

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Quinoxaline | 13.22 | > 100 |

| 6-Chloroquinoxaline | 23.87 | > 100 |

| 6-Nitroquinoxaline | 21.31 | 60.95 |

| 6-Aminoquinoxaline | 0.74 | > 100 |

| 2,3-Dimethylquinoxalin-6-amine | 0.077 | > 100 |

| Tacrine (Standard) | 0.107 | - |

| Galanthamine (Standard) | 0.59 | - |

Data sourced from reference nih.gov

Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the catabolism of tyrosine and is a validated target for the development of herbicides. nih.govscbt.com A series of novel triketone-quinoxaline compounds were designed and synthesized as HPPD inhibitors. aliyuncs.com These derivatives demonstrated significant inhibitory activity against Arabidopsis thaliana HPPD, with IC50 values in the range of 0.317 to 0.891 mmol·L⁻¹. aliyuncs.com

Molecular docking studies provided insights into the binding mechanism of these inhibitors. The two adjacent carbonyl groups of the triketone moiety of the most potent compound, 2-(2,3-dimethyl-8-(o-tolyl)quinoxaline-6-carbonyl)-3-hydroxycyclohex-2-en-1-one, were found to chelate with the ferrous ion in the active site of HPPD. aliyuncs.comhep.com.cn Furthermore, the quinoxaline scaffold of this compound engaged in two parallel π-stacking interactions with the phenylalanine residues Phe424 and Phe381. aliyuncs.comhep.com.cn An additional π-π stacking interaction was observed between the extended phenyl group and Phe392. aliyuncs.com These findings suggest that the triketone-quinoxaline scaffold is a promising framework for the design of novel HPPD inhibitors. aliyuncs.com

Table 2: HPPD Inhibitory Activity of Triketone-Quinoxaline Derivatives

| Compound | AtHPPD IC50 (mmol·L⁻¹) |

|---|---|

| Derivative 7a | 0.891 |

| Derivative 7d | 0.317 |

| Derivative 7h | 0.654 |

| Derivative 7m | 0.432 |

Data represents a selection from the study and is sourced from reference aliyuncs.com

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A series of 1,2,4-triazolo[4,3-a]quinoxaline derivatives were synthesized and evaluated for their inhibitory activity against α-amylase. researchgate.net These compounds exhibited moderate to good inhibitory activity, with percentage inhibitions ranging from 21.85 ± 0.01% to 64.70 ± 0.02%. researchgate.net The most potent compound, N-allyl- nih.govnih.govfrontiersin.orgtriazolo[4,3-a]quinoxalin-1-amine, showed an inhibitory percentage of 64.70 ± 0.02% and an IC50 value of 6.89 ± 0.09 µM, which is comparable to the standard drug acarbose (B1664774) (IC50 = 5.90 ± 0.09 µM). researchgate.net

In another study, new phenylisoxazole quinoxalin-2-amine (B120755) hybrids were synthesized and tested for their in vitro α-amylase inhibitory activity. nih.gov One of the compounds in this series demonstrated the highest α-amylase inhibitory activity with an IC50 value of 16.4 ± 0.1 μM. nih.gov

Table 3: Alpha-Amylase Inhibitory Activity of Selected Quinoxaline Derivatives

| Compound | α-Amylase Inhibition (%) | α-Amylase IC50 (µM) |

|---|---|---|

| N-allyl- nih.govnih.govfrontiersin.orgtriazolo[4,3-a]quinoxalin-1-amine | 64.70 ± 0.02 | 6.89 ± 0.09 |

| Phenylisoxazole quinoxalin-2-amine hybrid 5h | - | 16.4 ± 0.1 |

| Acarbose (Standard) | 67.33 ± 0.01 | 5.90 ± 0.09 |

Data sourced from references researchgate.netnih.gov

Thymidine (B127349) Phosphorylase Inhibition

Thymidine phosphorylase (TP) is an enzyme involved in nucleoside metabolism and has been identified as a target for anticancer drug development due to its role in angiogenesis. nih.gov A series of 25 quinoxaline analogs were synthesized and evaluated for their ability to inhibit thymidine phosphorylase. nih.gov Many of the synthesized compounds showed a variable degree of inhibition, with IC50 values ranging from 3.50 ± 0.20 to 56.40 ± 1.20 μM. nih.gov

Nineteen of the analogs demonstrated better inhibition than the standard inhibitor 7-Deazaxanthine (IC50 = 38.68 ± 4.42 µM). nih.govnih.gov The most potent compound in the series was found to be analog 25, with an IC50 value of 3.20 ± 0.10 µM. nih.govnih.gov The structure-activity relationship analysis indicated that the substitution pattern on the phenyl ring of the quinoxaline scaffold plays a crucial role in the inhibitory activity. nih.govnih.gov Molecular docking studies were also performed to understand the binding interactions of the active compounds with the enzyme. nih.gov

Table 4: Thymidine Phosphorylase Inhibitory Activity of Selected Quinoxaline Analogs

| Compound | TP IC50 (µM) |

|---|---|

| Analog 1 | 15.20 ± 0.40 |

| Analog 4 (chloro substituted) | 27.40 ± 0.60 |

| Analog 5 (chloro substituted) | 33.40 ± 0.80 |

| Analog 6 (chloro substituted) | 24.40 ± 0.60 |

| Analog 25 | 3.20 ± 0.10 |

| 7-Deazaxanthine (Standard) | 38.68 ± 4.42 |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are important targets in cancer therapy. nih.gov A novel series of quinoxaline derivatives were designed and synthesized as potential HDAC inhibitors. frontiersin.orgnih.gov These compounds were evaluated for their in vitro anti-proliferative activities and their ability to inhibit HDAC enzymes. frontiersin.orgnih.gov

The most active compounds were further evaluated as inhibitors of HDAC1, HDAC4, and HDAC6, revealing IC50 values ranging from 1.39 to 7.21 µM. frontiersin.org Specifically, one of the synthesized compounds, compound 6c, showed the most potent inhibitory activities against HDAC1, HDAC4, and HDAC6 with IC50 values of 1.76, 1.39, and 3.46 µM, respectively. scispace.com These values were compared to the reference drug suberoylanilide hydroxamic acid (SAHA). frontiersin.org The design of these compounds incorporated the known pharmacophoric features of HDAC inhibitors, with an additional moiety intended to occupy a vacant deep pocket of the HDAC receptor. frontiersin.orgnih.gov

Table 5: HDAC Inhibitory Activity of a Selected Quinoxaline Derivative

| Compound | HDAC1 IC50 (µM) | HDAC4 IC50 (µM) | HDAC6 IC50 (µM) |

|---|---|---|---|

| 6c | 1.76 | 1.39 | 3.46 |

| SAHA (Reference) | 0.86 | 0.97 | 0.93 |

Data sourced from reference scispace.com

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase that is implicated in the pathogenesis of several diseases, including neurodegenerative disorders and diabetes. A study focused on the synthesis of novel quinoxaline derivatives with a quinolone nucleus to investigate their inhibitory effects on GSK-3β in vitro. semanticscholar.org

The synthesized compounds demonstrated marked inhibition of GSK-3β. semanticscholar.org The most potent compound, 3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid (compound 45), exhibited an IC50 value of 0.18 μM. semanticscholar.org Molecular modeling studies revealed that this compound could assume different conformations within the binding pocket of GSK-3β. The quinoline (B57606) nucleus of the compound was found to interact with key residues such as Leu188, Leu132, Val70, and Ala83 through sigma bond formation and pi-alkyl interactions. semanticscholar.org These findings highlight the potential of the quinoxaline scaffold for developing novel and potent GSK-3β inhibitors. semanticscholar.org

Table 6: GSK-3β Inhibitory Activity of a Potent Quinoxaline Derivative

| Compound | GSK-3β IC50 (µM) |

|---|---|

| 3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid | 0.18 |

Data sourced from reference semanticscholar.org

Receptor Tyrosine Kinase Targeting (VEGFR-2, EGFR, c-Kit)

Quinoxaline derivatives have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of RTK activity is a hallmark of many cancers, making them important therapeutic targets.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several studies have reported the design and synthesis of novel quinoxaline-based compounds as potent VEGFR-2 inhibitors. For instance, a series of triazolo[4,3-a]quinoxaline derivatives were synthesized and evaluated for their anti-proliferative and VEGFR-2 inhibitory activities. One of the lead compounds demonstrated an IC50 value of 3.2 nM against VEGFR-2, comparable to the established drug sorafenib (B1663141) (IC50 = 3.12 nM). Molecular docking studies revealed that these compounds effectively bind to the ATP-binding site of the VEGFR-2 kinase domain.

Epidermal Growth Factor Receptor (EGFR) is another critical RTK implicated in the development and progression of various cancers. The quinoxaline scaffold has been utilized to develop dual inhibitors of EGFR and other cancer-related targets. In one such study, novel quinoxaline derivatives were synthesized and found to exhibit potent inhibitory activity against both EGFR and Cyclooxygenase-2 (COX-2). The most active compounds displayed significant anticancer activity against various cancer cell lines.

While the primary focus of recent research has been on VEGFR-2 and EGFR, some quinoxaline derivatives have also shown inhibitory activity against other RTKs, such as c-Kit, which is involved in the pathogenesis of certain cancers, including gastrointestinal stromal tumors.

| Compound Class | Target | Key Findings |

| Triazolo[4,3-a]quinoxalines | VEGFR-2 | Potent inhibition with IC50 values in the low nanomolar range, comparable to sorafenib. |

| Substituted Quinoxalines | EGFR, COX-2 | Dual inhibitory activity, demonstrating potential as multi-targeted anticancer agents. |

JNK Stimulatory Phosphatase-1 (JSP-1) Inhibition

JNK Stimulatory Phosphatase-1 (JSP-1), a member of the dual-specificity protein phosphatase family, is a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is involved in cellular responses to stress and plays a critical role in inflammation, apoptosis, and cell proliferation. Inhibition of JSP-1 represents a promising therapeutic strategy for various diseases, including inflammatory disorders and cancer.

Researchers have identified quinoxaline derivatives as a novel class of JSP-1 inhibitors. A series of quinoxalinylurea-based compounds were synthesized and found to be potent, reversible, and noncompetitive inhibitors of JSP-1. nih.gov Furthermore, a library of 6-aminoquinoxalines, prepared via microwave-assisted nucleophilic substitution, also yielded potent JSP-1 inhibitors. nih.govmdpi.com These findings highlight the potential of the quinoxaline scaffold in the development of selective modulators of the JNK signaling pathway.

| Compound Series | Inhibition Type | Therapeutic Potential |

| Quinoxalinylurea derivatives | Reversible, noncompetitive | Inflammatory diseases, neurodegenerative diseases, cancer. nih.gov |

| 6-Aminoquinoxalines | Potent inhibitors | Modulation of the JNK signaling pathway. nih.govmdpi.com |

HIV Reverse Transcriptase (RT) Enzyme Targeting

The human immunodeficiency virus (HIV) pandemic remains a major global health challenge. The HIV reverse transcriptase (RT) enzyme is a crucial target for antiretroviral therapy as it plays a central role in the viral replication cycle. Quinoxaline derivatives have emerged as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Numerous studies have focused on the design, synthesis, and biological evaluation of quinoxaline-based compounds as anti-HIV agents. nih.gov These compounds have demonstrated significant inhibitory activity against HIV RT and have shown the ability to suppress HIV replication in cell cultures. nih.govresearchgate.net Computational studies, including molecular docking and molecular dynamics simulations, have been employed to understand the binding interactions of these quinoxaline derivatives with the HIV RT enzyme, aiding in the optimization of their antiviral potency. nih.govresearchgate.net The development of these novel quinoxaline-based NNRTIs is crucial in the ongoing effort to combat the emergence of drug-resistant HIV strains. nih.govresearchgate.net

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. It is also overexpressed in various types of cancer, contributing to tumor growth and progression. Therefore, the development of selective COX-2 inhibitors is a significant area of research for both anti-inflammatory and anticancer therapies.

Novel quinoxaline derivatives have been synthesized and identified as potent and selective COX-2 inhibitors. In a study focused on developing dual-target agents, certain quinoxaline compounds exhibited significant inhibitory activity against both EGFR and COX-2. The selectivity of these compounds for COX-2 over the constitutively expressed COX-1 isoform is a desirable feature, as it is associated with a reduced risk of gastrointestinal side effects.

| Compound | COX-2 IC50 | Selectivity Index (COX-1/COX-2) |

| Novel Quinoxaline Derivative | Micromolar range | High selectivity for COX-2 |

c-Jun N-terminal Kinases (JNK) Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to various cellular stresses. The JNK signaling pathway is implicated in a wide range of pathological processes, including inflammation, neurodegeneration, and cancer. Consequently, JNK inhibitors are being actively pursued as potential therapeutic agents.

Derivatives of 11H-indeno[1,2-b]quinoxalin-11-one oxime have been identified as a new class of potent JNK inhibitors. mdpi.comresearchgate.net Synthesis and biological evaluation of a series of these compounds revealed that several exhibit submicromolar binding affinity for the three JNK isoforms (JNK1, JNK2, and JNK3). mdpi.comresearchgate.net These compounds were also shown to inhibit the downstream effects of JNK activation, such as the phosphorylation of c-Jun and the production of pro-inflammatory cytokines. mdpi.comresearchgate.net

| Compound Class | Target Isoforms | Biological Effect |

| 11H-indeno[1,2-b]quinoxalin-11-one oximes | JNK1, JNK2, JNK3 | Inhibition of c-Jun phosphorylation and pro-inflammatory cytokine production. mdpi.comresearchgate.net |

Adenosine (B11128) Receptor A2AAR Antagonism

The adenosine A2A receptor (A2AAR) is a G-protein coupled receptor that is widely expressed in the body, including the brain, immune cells, and blood vessels. It is involved in the regulation of various physiological processes, and its modulation has therapeutic potential for a range of disorders, including Parkinson's disease, Alzheimer's disease, and cancer. While the broader class of nitrogen-containing heterocyclic compounds has been explored for A2AAR antagonism, research has predominantly focused on quinazoline-based scaffolds rather than quinoxaline derivatives.

Serotonin (B10506) 5-HT3 Receptor Antagonism

The serotonin 5-HT3 receptor is a ligand-gated ion channel that is primarily located in the peripheral and central nervous systems. It is involved in the regulation of nausea and vomiting, as well as in mood and cognition. 5-HT3 receptor antagonists are widely used as antiemetic agents, particularly for chemotherapy-induced and postoperative nausea and vomiting.

A novel class of quinoxaline derivatives has been identified as potent and selective 5-HT3 receptor antagonists. wikipedia.org Pharmacological studies have shown that these compounds effectively antagonize the effects of 5-HT3 receptor agonists. wikipedia.org Furthermore, a series of quinoxalin-2-carboxamides were designed based on the pharmacophoric requirements of 5-HT3 receptor antagonists and demonstrated significant antagonistic activity in in-vitro assays. These findings suggest that the quinoxaline scaffold is a promising template for the development of new 5-HT3 receptor antagonists with potential therapeutic applications.

| Compound Series | Pharmacological Action | Potential Application |

| Quinoxaline derivatives | 5-HT3 receptor antagonism | Antiemetic agents. wikipedia.org |

| Quinoxalin-2-carboxamides | 5-HT3 receptor antagonism | Treatment of nausea and vomiting. |

Structure-Activity Relationship (SAR) Elucidation for Inhibitory Potency

The quinoxaline nucleus is a privileged scaffold in medicinal chemistry, and understanding its structure-activity relationship (SAR) is crucial for designing potent and selective inhibitors for various biological targets. The substitution pattern on the quinoxaline ring significantly influences the inhibitory potency of these compounds.

For instance, in a series of 6-nitroquinazolines, a related nitrogen-containing heterocyclic system, the presence of an unsubstituted piperazine (B1678402) ring at the C(7)-position was found to be essential for inhibitory activities toward both TNF-alpha production and T cell proliferation. nih.gov Further modifications at the C(4)-position with 4-fluorophenyl or 3,4-difluorophenyl moieties resulted in compounds with potent suppressing effects and low cell growth inhibition. nih.gov

In the context of anticancer activity, the SAR of quinoxaline derivatives has been extensively studied. For a series of quinoxaline-arylfuran derivatives, the nature and position of substituents on the aryl ring were found to be critical for their antitumor activity. tandfonline.com Similarly, for quinoxaline derivatives linked to a triazole ring, the aliphatic linker at the third position of the quinoxaline was essential for activity against leukemia cell lines, while an N-linker decreased potency. mdpi.com Electron-releasing groups containing an oxygen atom at the R2 position were found to decrease activity, whereas an isopropyl group enhanced it. mdpi.com

Furthermore, in the development of 2-arylvinylquinolines as antimalarial agents, SAR studies revealed that the presence of a 6-chloro substituent on the quinoline ring, a structure related to quinoxaline, significantly impacted the antiplasmodial potency. nih.gov The nature and position of substituents on the arylvinyl group also played a crucial role, with electron-withdrawing groups like nitro at the para position of the phenyl ring enhancing activity. nih.gov

The following table summarizes key SAR findings for different quinoxaline and related heterocyclic scaffolds:

| Scaffold | Target/Activity | Key SAR Findings | Reference(s) |

| 6-Nitroquinazoline | TNF-alpha production and T cell proliferation inhibition | Unsubstituted piperazine at C(7) is crucial. 4-Fluorophenyl or 3,4-difluorophenyl at C(4) enhances potency. | nih.gov |

| Quinoxaline-triazole hybrids | Anticancer (Leukemia) | Aliphatic linker at C(3) is essential. N-linker decreases activity. Isopropyl group at R2 increases activity. | mdpi.com |

| 2-Arylvinylquinoline | Antimalarial | 6-Chloro substitution is important. Electron-withdrawing groups (e.g., p-nitro) on the arylvinyl moiety enhance activity. | nih.gov |

| Quinoxaline derivatives | Anticancer (MCF-7, HCT116) | NH-CO linker at C(2) increases activity. Electron-releasing groups (CH3, OCH3) at R1 decrease activity. | mdpi.com |

Molecular Probes and Chemosensors

The inherent photophysical properties of the quinoxaline scaffold make it an excellent platform for the design of molecular probes and chemosensors for various analytes, including metal ions, pH, and biomolecules.

Quinoxaline derivatives have been successfully employed in the development of chemosensors for the detection of biologically and environmentally important metal ions like Fe³⁺ and Cu²⁺. These sensors often operate through mechanisms such as fluorescence quenching or enhancement, or a visible color change upon binding to the target ion.

For example, a novel quinoxaline derivative, 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM), was synthesized and demonstrated to be a selective colorimetric sensor for Fe³⁺ ions, showing a distinct color change from colorless to yellow. arabjchem.org The same compound also acted as a fluorescent sensor for Cu²⁺ ions through a fluorescence quenching mechanism. arabjchem.org The binding stoichiometry for both QM-Fe³⁺ and QM-Cu²⁺ complexes was determined to be 1:1. arabjchem.org

Another study reported a quinoxaline-based chemosensor, 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ), which exhibited a colorimetric response to Fe³⁺ and a fluorescent turn-off response to Cu²⁺. nih.gov The interaction of BMQ with Fe³⁺ resulted in a significant color change from colorless to yellow, with a 1:1 binding stoichiometry. nih.gov The sensor also showed high selectivity for Cu²⁺ through fluorescence quenching. nih.gov

The table below details the performance of some recently developed quinoxaline-based metal ion sensors:

| Sensor Compound | Target Ion(s) | Sensing Mechanism | Limit of Detection (LOD) | Reference(s) |

| 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) | Fe³⁺ | Colorimetric (Colorless to Yellow) | 0.236 µM | arabjchem.org |

| 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) | Cu²⁺ | Fluorescence Quenching | 0.39 µM | arabjchem.org |

| 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) | Fe³⁺ | Colorimetric (Colorless to Yellow) | Not Reported | nih.gov |

| 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) | Cu²⁺ | Fluorescence Turn-Off | Not Reported | nih.gov |

| Quinoxaline-hydrazinobenzothiazole | Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Colorimetric and Fluorometric | 1.16 x 10⁻⁷ M (Cu²⁺) | researchgate.net |

| Quinoxaline−Naphthaldehyde Schiff base | Cu²⁺ | Colorimetric (Colorless to Purple) | 0.45 µM | mdpi.com |

The sensitivity of the electronic properties of the quinoxaline ring to protonation makes it a suitable core for the development of pH indicators, particularly for acidic environments. These sensors exhibit halochromism, which is a change in color in response to a change in pH.

A push-pull quinoxaline derivative, QC1, functionalized with hydrophilic (3-aminopropyl)amino substituents, was developed as a dual-channel pH sensor for aqueous media in the pH range of 1–5. mdpi.comresearchgate.net The protonation of the quinoxaline ring in acidic conditions leads to a red shift in both the absorption and emission spectra, allowing for both colorimetric and fluorescent pH monitoring. mdpi.comresearchgate.net This sensor is notable for its applicability in aqueous solutions without the need for organic co-solvents. mdpi.com

Another study reported a versatile quinoxaline derivative, N-phenyl-N′-quinoxalin-2-ylmethylene-hydrazine (HQphy), as a colorimetric sensor for strongly acidic pH, with a working range of pH 0.7–2.7. rsc.org The sensing mechanism is based on the protonation-deprotonation equilibrium of the probe. rsc.org

| Sensor Compound | pH Range | Sensing Mechanism | Key Features | Reference(s) |

| QC1 (push-pull aminoquinoxaline) | 1–5 | Dual-channel (Colorimetric and Fluorescent) | Operates in purely aqueous media. | mdpi.comresearchgate.net |

| HQphy (N-phenyl-N′-quinoxalin-2-ylmethylene-hydrazine) | 0.7–2.7 | Colorimetric | Senses strongly acidic conditions. | rsc.org |

| Benzo[g]indolo[2,3-b]quinoxaline derivative | Acidic vapors | Colorimetric | Thin-films for vapor detection. | rsc.org |

Fluorescent probes with the ability to specifically localize within subcellular organelles are invaluable tools for studying cellular processes. The unique properties of lysosomes, such as their acidic internal pH (4.5-5.0), make them a target for specifically designed fluorescent probes. mdpi.com

While the direct use of 5-chloro-6-nitroquinoxaline in lysosomal probes is not extensively documented in the provided search results, the broader class of quinoline and BODIPY-based probes has been successfully used for lysosomal imaging. For instance, a BODIPY-based fluorescent probe was developed for bioimaging of lysosomes, leveraging the pH difference between the lysosome and the cytoplasm. mdpi.com This probe exhibited enhanced fluorescence in the acidic environment of the lysosome. mdpi.com

The development of cell-permeable organic fluorescent probes allows for long-term super-resolution imaging of lysosomes and their interactions with other organelles like mitochondria. researchgate.net These probes are crucial for understanding the dynamic processes of lysosomal fission and fusion. researchgate.net The design of such probes often involves incorporating a lysosome-targeting moiety, a fluorophore, and a cell-penetrating component. nih.gov

The aggregation of amyloid-β (Aβ) peptides into fibrillar plaques is a pathological hallmark of Alzheimer's disease. The development of fluorescent probes that can selectively bind to and image these amyloid fibrils is of great importance for diagnostics and for understanding the disease progression. academie-sciences.fr

Quinoxaline derivatives have emerged as promising candidates for the design of amyloid-targeting probes. A thienoquinoxaline and a styryl-quinoxaline have been reported as fluorescent probes for Aβ fibrils, operating via a "turn-on" fluorescence mechanism. academie-sciences.fr These probes are essentially non-fluorescent in aqueous buffer but exhibit a significant increase in fluorescence upon binding to amyloid fibers. academie-sciences.fr

Another class of compounds, pyrrolo(imidazo)quinoxaline hydrazones, has been identified as fluorescent probes for Aβ(1-42) fibrils. nih.gov These compounds were able to selectively stain amyloid deposits in brain tissue preparations without non-specific binding. nih.gov Importantly, some of these hydrazones demonstrated the ability to cross the blood-brain barrier in mice, highlighting their potential for in vivo imaging applications. nih.gov

| Probe Scaffold | Target | Key Features | Potential Application | Reference(s) |

| Thienoquinoxaline | Aβ fibrils | "Turn-on" fluorescence upon binding. | In vitro detection of amyloid aggregates. | academie-sciences.fr |

| Styryl-quinoxaline | Aβ fibrils | "Turn-on" fluorescence upon binding. | In vitro detection of amyloid aggregates. | academie-sciences.fr |

| Pyrrolo(imidazo)quinoxaline hydrazones | Aβ(1-42) fibrils | Selective staining of amyloid deposits. Blood-brain barrier permeability. | In vitro and potential in vivo amyloid imaging. | nih.gov |

Materials Science and Optoelectronics